5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile
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Overview
Description
5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a nitro group, a benzonitrile moiety, and a fused heterocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the fused heterocyclic system, introduction of the nitro group, and the attachment of the benzonitrile moiety. Common reagents used in these reactions include nitrating agents such as concentrated nitric acid and sulfuric acid, as well as various organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while nucleophilic substitution can introduce various functional groups into the benzonitrile moiety .
Scientific Research Applications
5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, which can be explored for therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties .
Mechanism of Action
The mechanism of action of 5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various physiological effects. The exact molecular pathways involved would require detailed studies, including biochemical assays and molecular modeling .
Comparison with Similar Compounds
Similar Compounds
5-nitro-1,2,4-triazole-3-one: Another nitro-containing heterocyclic compound with applications in energetic materials and pharmaceuticals.
3-nitro-1,2,4-triazol-5-one: Known for its use in high-energy materials and as a potential pharmaceutical intermediate.
Uniqueness
5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile is unique due to its fused heterocyclic system, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
442531-31-9 |
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Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-nitro-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzonitrile |
InChI |
InChI=1S/C18H16N4O3/c19-8-13-7-15(22(24)25)4-5-16(13)20-9-12-6-14(11-20)17-2-1-3-18(23)21(17)10-12/h1-5,7,12,14H,6,9-11H2 |
InChI Key |
WBKDQBSSRNRVGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=C(C=C(C=C4)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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